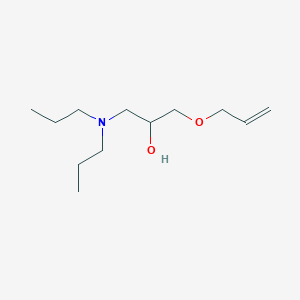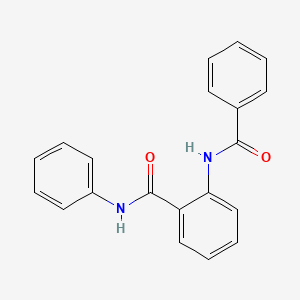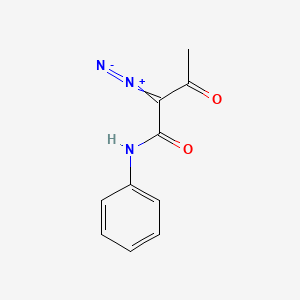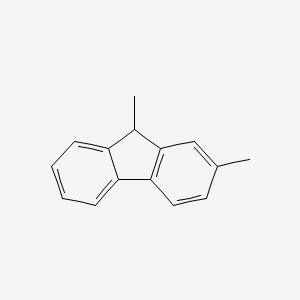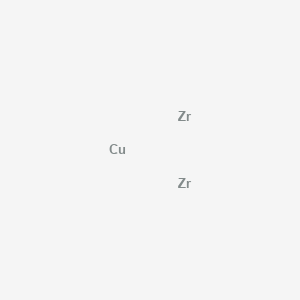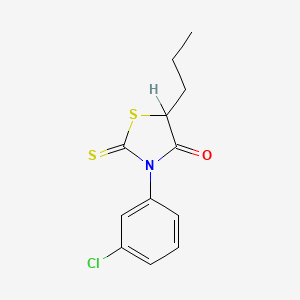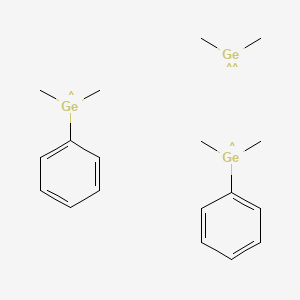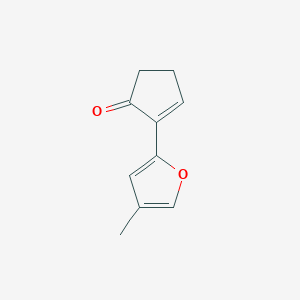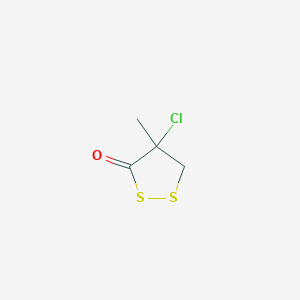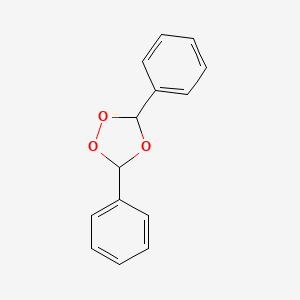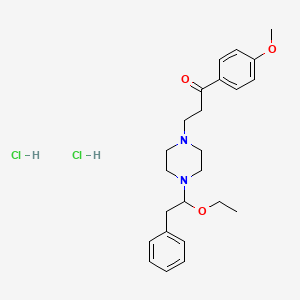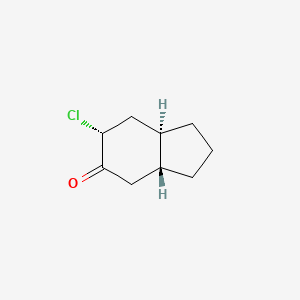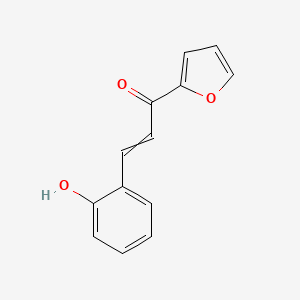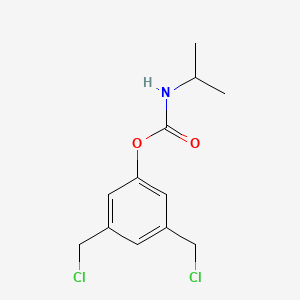
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate is a chemical compound with the molecular formula C12H15Cl2NO2 and a molecular weight of 276.163 g/mol . . This compound is characterized by the presence of two chloromethyl groups attached to a phenyl ring, along with a propan-2-ylcarbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate typically involves the reaction of 3,5-bis(chloromethyl)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Applications De Recherche Scientifique
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups act as electrophilic centers, allowing the compound to react with nucleophiles such as amines or thiols. This reactivity can be exploited to modify biomolecules or synthesize new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichlorophenyl isocyanate: Similar in structure but contains an isocyanate group instead of a carbamate group.
3,5-Bis(bromomethyl)phenyl propan-2-ylcarbamate: Similar structure but with bromomethyl groups instead of chloromethyl groups.
Uniqueness
3,5-Bis(chloromethyl)phenyl propan-2-ylcarbamate is unique due to its dual chloromethyl groups, which provide multiple sites for nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
22134-31-2 |
|---|---|
Formule moléculaire |
C12H15Cl2NO2 |
Poids moléculaire |
276.16 g/mol |
Nom IUPAC |
[3,5-bis(chloromethyl)phenyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-8(2)15-12(16)17-11-4-9(6-13)3-10(5-11)7-14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
Clé InChI |
BMXGDYIPFAYOGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)OC1=CC(=CC(=C1)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


